molecular formula C16H10N2O3 B5707000 9-nitro-6H-chromeno[4,3-b]quinoline

9-nitro-6H-chromeno[4,3-b]quinoline

Cat. No. B5707000
M. Wt: 278.26 g/mol
InChI Key: QQBWTEYFWAOCCV-UHFFFAOYSA-N
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Description

9-nitro-6H-chromeno[4,3-b]quinoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the chromenoquinoline family, which has been extensively studied for their various pharmacological properties. The compound has a unique chemical structure that allows it to interact with biological targets in a specific manner.

Scientific Research Applications

  • Synthesis of 6H-Chromeno[3,4-b]quinolines : A study by Qing et al. (2017) developed an efficient method for synthesizing 6-aryl-6H-chromeno[3,4-b]quinolines. This process involves sequential reduction, hydrolysis, aldol condensation, intramolecular addition, and nucleophilic addition, providing a straightforward protocol for constructing these derivatives (Qing et al., 2017).

  • Anti-Cancer Properties : Sultana and Tippanna (2020) synthesized new quinoline derivatives (6-phenyl-6H-chromeno[4,3-b]quinoline) and evaluated them as anti-cancer agents. They found that some compounds showed moderate anticancer activity on cancer cell lines (Sultana & Tippanna, 2020).

  • Cytotoxicity Evaluation : Rao et al. (2016) prepared novel 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives and conducted preliminary evaluations of their cytotoxic activity against two carcinoma cell lines (Rao et al., 2016).

  • Synthesis for Photophysical Applications : Farag et al. (2016) synthesized a new derivative of chromeno[4,3-b]quinoline and investigated its photophysical properties for optoelectronic applications. The compound showed potential in the photovoltaic characteristics and stability (Farag et al., 2016).

  • Corrosion Inhibition : Verma et al. (2020) reviewed the use of quinoline derivatives as anticorrosive materials. Quinoline derivatives, including those based on the chromeno[4,3-b]quinoline structure, show effective adsorption and form stable chelating complexes with metallic surfaces (Verma et al., 2020).

  • Green Synthetic Approaches : Olyaei et al. (2019) developed a green synthetic approach to chromeno[4,3-b]quinoline derivatives. Their method is environmentally friendly, operationally simple, and offers high yields of products (Olyaei et al., 2019).

properties

IUPAC Name

9-nitro-6H-chromeno[4,3-b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-18(20)12-5-6-14-10(8-12)7-11-9-21-15-4-2-1-3-13(15)16(11)17-14/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBWTEYFWAOCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C4C=CC(=CC4=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Nitro-6H-chromeno[4,3-b]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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